molecular formula C10H12N2O2S2 B12214227 Urea, 1-allyl-3-phenylsulfonyl-2-thio- CAS No. 74051-53-9

Urea, 1-allyl-3-phenylsulfonyl-2-thio-

Cat. No.: B12214227
CAS No.: 74051-53-9
M. Wt: 256.3 g/mol
InChI Key: ZDXYAAQWZYPADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-allyl-3-phenylsulfonyl-2-thio-: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an allyl group, a phenylsulfonyl group, and a thio group attached to the urea backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-allyl-3-phenylsulfonyl-2-thio- typically involves the reaction of allyl isothiocyanate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Urea, 1-allyl-3-phenylsulfonyl-2-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, Urea, 1-allyl-3-phenylsulfonyl-2-thio- is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the formation of five- and six-membered ring systems containing sulfur and nitrogen atoms .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antibacterial, antifungal, and anticancer properties. The presence of the thio group enhances its reactivity with biological molecules, making it a promising candidate for drug development .

Industry: In the industrial sector, Urea, 1-allyl-3-phenylsulfonyl-2-thio- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Urea, 1-allyl-3-phenylsulfonyl-2-thio- involves its interaction with molecular targets through the formation of covalent bonds. The thio group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Urea, 1-allyl-3-phenylsulfonyl-2-thio- is unique due to the combination of the allyl, phenylsulfonyl, and thio groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

74051-53-9

Molecular Formula

C10H12N2O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H12N2O2S2/c1-2-8-11-10(15)12-16(13,14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,11,12,15)

InChI Key

ZDXYAAQWZYPADV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.